![molecular formula C9H7F5O2S B13508539 Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is a fluorinated organic compound with a molecular weight of 2742 g/mol It is characterized by the presence of a thiophene ring substituted with a trifluoromethyl group and an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate typically involves the fluorination of thiophene derivatives. One common method is the reaction of ethyl bromodifluoroacetate with thiophene derivatives in the presence of a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as distillation and recrystallization to ensure high purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromodifluoroacetate: A related compound used in similar synthetic applications.
Fluorinated Quinolines: Compounds with similar fluorine substitution patterns used in medicinal chemistry.
Indole Derivatives: Compounds with aromatic ring systems and fluorine substitutions, known for their biological activities.
Uniqueness
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7F5O2S |
|---|---|
Poids moléculaire |
274.21 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-4-6(17-5)9(12,13)14/h3-4H,2H2,1H3 |
Clé InChI |
VXRXWPPPIXDNGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(S1)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



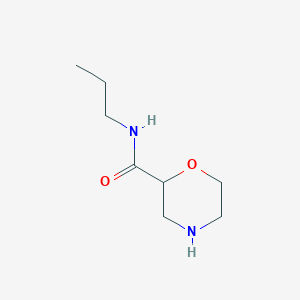
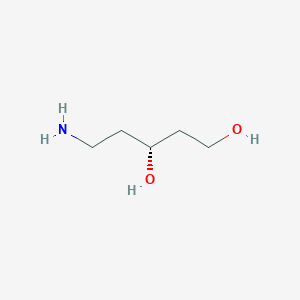
![4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13508475.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride](/img/structure/B13508506.png)
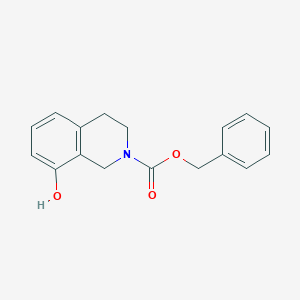

![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)
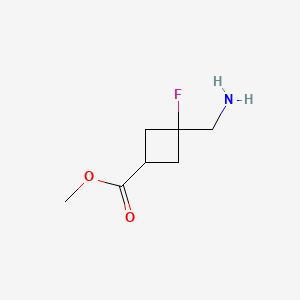
![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
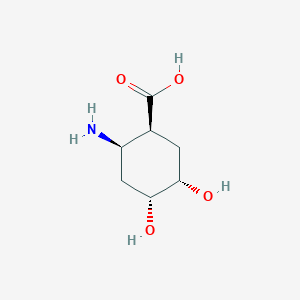

![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
